Ivermectin B1a-d2
Description
Properties
Molecular Formula |
C48H72D2O14 |
|---|---|
Molecular Weight |
877.1 |
SMILES |
CCC(C1C(C)CCC2(CC3CC(C/C=C(C)/C(OC4CC(OC)C(OC5CC(OC)C(O)C(C)O5)C(C)O4)C(C)/C=C/C=C6COC7C6(O)C(C(O3)=O)C=C(C)C7O)O2)O1)C |
Synonyms |
22,23-Dihydroavermectin B1a-d2 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action Research
Elucidation of Primary Molecular Targets
The efficacy of Ivermectin B1a-d2 is rooted in its ability to selectively bind to specific ion channels in invertebrate nerve and muscle cells. This targeted action disrupts normal physiological processes, leading to the compound's potent therapeutic effects.
Glutamate-Gated Chloride Channels (GluCls) in Invertebrate Systems
The primary molecular target of ivermectin in invertebrates is the glutamate-gated chloride channel (GluCl). nih.govnih.govsemanticscholar.org These channels, which are ligand-gated ion channels, are crucial for inhibitory neurotransmission in insects, nematodes, and other invertebrates. Ivermectin binds with high affinity and selectivity to a unique site on the GluCls. uea.ac.uk This binding event is not transient; instead, it locks the channel in an open conformation, leading to a persistent influx of chloride ions into the cell. conicet.gov.ar This prolonged channel opening is a key feature of ivermectin's mechanism.
Mechanisms of Action in Parasitic Models
The molecular interactions of this compound with its target channels translate into profound physiological effects within parasitic organisms, ultimately leading to their incapacitation and death.
Ion Channel Dynamics and Cellular Hyperpolarization
The binding of ivermectin to GluCls and its modulation of GABA receptors leads to a significant and sustained increase in the permeability of the cell membrane to chloride ions. drugbank.comresearchgate.net This massive influx of negatively charged chloride ions causes the cell's membrane potential to become more negative, a state known as hyperpolarization. conicet.gov.arsfu.ca The hyperpolarized state makes it exceedingly difficult for the nerve or muscle cell to reach the threshold required for firing an action potential, effectively silencing its electrical activity.
| Target Organism | Channel Affected | Primary Ion Flow | Resulting Cellular State |
| Nematodes | Glutamate-Gated Chloride Channels (GluCls) | Influx of Chloride (Cl-) | Hyperpolarization |
| Insects | Glutamate-Gated Chloride Channels (GluCls) | Influx of Chloride (Cl-) | Hyperpolarization |
| Ascaris suum | GABA-gated channels | Influx of Chloride (Cl-) | Hyperpolarization |
Neurotransmission Disruption in Invertebrate Systems
The cellular hyperpolarization induced by ivermectin has catastrophic consequences for neurotransmission in invertebrates. The blockage of nerve signals prevents the coordinated muscle contractions necessary for essential life functions such as feeding and movement. semanticscholar.org This leads to a state of flaccid paralysis in the parasite. semanticscholar.orgresearchgate.net Unable to maintain its position within the host or carry out basic metabolic activities, the parasite is ultimately expelled or starves to death. The disruption of neurotransmission is the ultimate cause of the potent anthelmintic and insecticidal effects of ivermectin. researchgate.net
Antiviral Research Mechanisms
Beyond its well-established role as an antiparasitic agent, research has explored the potential antiviral mechanisms of ivermectin. These investigations have revealed several ways in which the compound might interfere with viral replication and pathogenesis.
One proposed mechanism is the inhibition of viral helicase activity. For instance, in studies involving flaviviruses, ivermectin was shown to specifically target the NS3 helicase, an enzyme essential for unwinding the viral RNA during replication. nih.gov This inhibition was found to be uncompetitive, meaning ivermectin binds to the enzyme-substrate complex. nih.gov
Another area of investigation has focused on the potential for ivermectin to block key viral proteins. In silico studies on SARS-CoV-2 suggested that ivermectin could bind to and inhibit the viral replicase and protease, both of which are critical for the virus's life cycle. nih.gov
Furthermore, some research suggests that ivermectin may interfere with the nuclear import of viral proteins. mdpi.com This mechanism involves the inhibition of importin α/β1-mediated nuclear transport, which is a process that some viruses hijack to get their proteins into the host cell nucleus for replication. mdpi.comresearchgate.net By blocking this pathway, ivermectin could potentially prevent the establishment of a productive viral infection.
| Virus Studied | Proposed Molecular Target/Mechanism | Reference |
| Flaviviruses (e.g., Yellow Fever, Dengue) | NS3 Helicase Inhibition | nih.gov |
| SARS-CoV-2 | Viral Replicase and Protease Blockade (in silico) | nih.gov |
| SARS-CoV-2 | Inhibition of Importin α/β1-mediated nuclear import | mdpi.comresearchgate.net |
Importin Alpha/Beta1-Mediated Nuclear Transport Inhibition
A significant area of research has focused on the ability of Ivermectin to inhibit nuclear import processes mediated by the importin α/β1 heterodimer. uto.edu.bo This cellular machinery is crucial for the transport of proteins from the cytoplasm into the nucleus, a process that many viruses hijack for their replication. nih.govnih.gov
Research has demonstrated that Ivermectin is a broad-spectrum inhibitor of this pathway. nih.govnih.gov Its mechanism involves targeting the host's importin (IMP) α/β1 nuclear transport proteins. uto.edu.bo Specifically, Ivermectin can prevent the formation of the IMPα/β1 heterodimer and also dissociate preformed complexes. uto.edu.bo It achieves this by binding to the armadillo (ARM) repeat domain of IMPα, which affects the protein's stability and structure. uto.edu.bo
By disrupting this transport system, Ivermectin effectively blocks the nuclear entry of critical viral proteins. This has been observed with the HIV-1 integrase protein and the non-structural protein 5 (NS5) of the dengue virus, both of which rely on importin α/β1 for their function. nih.govnih.govsemanticscholar.org This inhibition of cytoplasmic-nuclear shuttling is a key aspect of its observed antiviral activity. nih.gov
Table 1: Viral Proteins and Viruses Affected by Importin α/β1 Transport Inhibition by Ivermectin
| Virus Family | Virus | Viral Protein Affected | Consequence | Reference(s) |
|---|---|---|---|---|
| Retroviridae | HIV-1 | Integrase (IN) | Inhibition of nuclear import and viral replication | nih.gov, nih.gov, uto.edu.bo |
| Flaviviridae | Dengue Virus (DENV) | NS5 Polymerase | Inhibition of nuclear import and viral replication | nih.gov, nih.gov, semanticscholar.org |
Investigation of Ionophore Activity
Early research into Avermectin (B7782182) B1a, the non-deuterated parent compound, identified its role as an activator of the gamma-aminobutyric acid (GABA)-benzodiazepine-chloride-ionophore receptor complex. nih.gov More recent studies have reiterated its function as an activator of chloride channel receptors. dovepress.comnih.gov This mechanism involves binding with high affinity to glutamate-gated chloride ion channels found in invertebrate nerve and muscle cells. nih.gov This action leads to an increase in the permeability of the cell membrane to chloride ions, resulting in hyperpolarization and subsequent cellular disruption. While this is a primary mechanism for its antiparasitic effects, the role of this ionophore activity in its other researched applications continues to be a subject of investigation.
Roles in Viral Protein Trafficking and Replication Cycle Modulation
The modulation of viral replication cycles is a direct consequence of the inhibition of viral protein trafficking. As detailed in section 2.3.1, by blocking the importin α/β1 nuclear transport pathway, Ivermectin prevents essential viral components from reaching the nucleus. nih.gov This disruption is a critical intervention point in the life cycle of viruses like HIV-1 and Dengue virus. nih.govnih.gov The inability of proteins such as HIV-1 integrase or DENV NS5 to enter the nucleus effectively halts the viral replication process at that stage. nih.govnih.govscienceopen.com The timing of this effect has been noted to coincide with the onset of intracellular viral RNA synthesis, which is consistent with a mechanism that targets a fundamental process of viral propagation. bohrium.comnih.govnih.gov
Specific Antiviral Target Identification (e.g., NS3 Helicase)
Beyond its effects on host cell machinery, research has identified direct interactions between Ivermectin and specific viral proteins. A notable example is its potent inhibition of the NS3 helicase enzyme in flaviviruses. bohrium.comnih.gov The NS3 helicase is essential for unwinding the viral RNA genome, a necessary step for replication. bohrium.com
In silico docking studies, based on the crystal structure of the Kunjin virus NS3 helicase, identified a novel binding site for Ivermectin. nih.gov Subsequent in vitro assays confirmed that Ivermectin inhibits the dsRNA unwinding activity of helicases from several flaviviruses. bohrium.com This inhibition is believed to occur as Ivermectin acts as an uncompetitive inhibitor, targeting a site involved in the helicase's catalytic cycle. bohrium.com This direct targeting of a viral enzyme demonstrates a specific antiviral mechanism, with particularly high potency observed against the Yellow Fever Virus (YFV). bohrium.comnih.govnih.gov
Table 2: Flaviviruses Inhibited by Ivermectin via NS3 Helicase Targeting
| Virus | Potency (EC₅₀) | Reference(s) |
|---|---|---|
| Yellow Fever Virus (YFV) | Sub-nanomolar range | bohrium.com, nih.gov, nih.gov |
| Dengue Virus (DENV) | Sub-micromolar range | nih.gov |
| Japanese Encephalitis Virus (JEV) | Sub-micromolar range | nih.gov |
| Tick-Borne Encephalitis Virus (TBEV) | Sub-micromolar range | nih.gov |
Anticancer Research Mechanisms
In the context of oncology, research has explored Ivermectin's capacity to suppress cancer cell growth by targeting multiple signaling pathways and inducing programmed cell death. rovedar.comrovedar.comresearchgate.net
Induction of Programmed Cell Death Pathways
A growing body of evidence suggests that Ivermectin has anticancer properties by inducing programmed cell death in malignant cells. rovedar.com This includes multiple forms of cell death, such as apoptosis and autophagy. nih.govresearchgate.net The compound has been shown to inhibit critical signaling pathways that are often overactive in cancer, such as the Akt/mTOR and Wnt/β-catenin pathways, leading to the suppression of cancer cell proliferation and survival. rovedar.comnih.gov By modulating these pathways, Ivermectin can trigger cellular mechanisms that result in the controlled elimination of cancer cells. nih.govresearchgate.net
A key mechanism in Ivermectin's anticancer activity is the induction of apoptosis through caspase-dependent pathways. nih.govresearchgate.net Caspases are a family of protease enzymes that are central to the execution phase of apoptosis. Research has shown that Ivermectin treatment can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways in cancer cells. nih.govresearchgate.net
This has been observed in various cancer cell lines. For instance, in human urothelial carcinoma cells, Ivermectin was found to induce apoptosis by activating these caspase-dependent pathways. nih.govresearchgate.net Similarly, studies on glioblastoma cells demonstrated that Ivermectin induces apoptosis in a caspase-dependent manner, which was linked to the induction of mitochondrial dysfunction and oxidative stress. nih.gov In lung adenocarcinoma cells, treatment with Ivermectin led to a notable increase in apoptosis, confirmed by the cleavage of caspase-3 and PARP. researchgate.netnih.gov
Table 3: Cancer Cell Lines with Observed Caspase-Dependent Apoptosis Induced by Ivermectin
| Cancer Type | Cell Lines | Observed Effects | Reference(s) |
|---|---|---|---|
| Glioblastoma | U87, T98G | Induction of mitochondrial dysfunction and oxidative stress | nih.gov |
| Urothelial Carcinoma | RT4 | Activation of extrinsic and intrinsic caspase pathways | nih.gov, researchgate.net |
| Lung Adenocarcinoma | H358, A549 | Increased levels of cleaved Caspase-3 and PARP | researchgate.net, nih.gov |
| Breast Cancer | MCF-7, MDA-MB-231 | Inhibition of Akt/mTOR pathway, induction of cell death | nih.gov |
Modulation of Intracellular Signaling Pathways
Research has identified that this compound can repress the WNT/β-catenin signaling pathway, a critical pathway in embryonic development and cancer. nih.govresearchgate.netresearchgate.net The central event in this pathway is the accumulation and nuclear translocation of β-catenin, which then associates with T-cell factor (TCF) transcription factors to regulate gene expression. nih.gov Ivermectin has been shown to bind to the telomere length regulation protein 2 homolog (TELO2), a cofactor of phosphatidylinositol 3-kinase-related kinases (PIKKs). nih.govresearchgate.net This interaction leads to a reduction in TELO2 and PIKK protein levels. nih.govresearchgate.net The inhibition of PIKKs, including mTOR, results in a decrease in the cytoplasmic levels of β-catenin, thereby inhibiting the transcriptional activation of β-catenin/TCF target genes. nih.govresearchgate.net This mechanism suggests that TELO2 may serve as an interconnection between the WNT/β-catenin and AKT/mTOR pathways, and that ivermectin's targeting of TELO2 is a key mechanism of its action on this pathway. nih.govresearchgate.net Studies have demonstrated that this regulation can inhibit mammary tumor growth and metastasis. researchgate.netnih.gov
The Hippo signaling pathway is a key regulator of organ size and cell proliferation, and its dysregulation is often implicated in cancer. nih.govfrontiersin.org The primary downstream effectors of this pathway are the transcriptional co-activators Yes-associated protein 1 (YAP1) and transcriptional co-activator with PDZ-binding motif (TAZ). nih.gov When the Hippo pathway is inactive, YAP1 and TAZ translocate to the nucleus and promote the expression of genes involved in cell growth and proliferation. nih.gov this compound has been shown to inhibit the activity of YAP1. researchgate.net It can block the nuclear entry of both YAP and TAZ, thereby preventing their transcriptional activity. nih.gov This inhibition of YAP1 has been observed to have a therapeutic effect in various cancer models, including gastric, rectal, and ovarian cancers. researchgate.net
A significant body of research points to the interruption of the Akt/mTOR signaling pathway as a central mechanism of this compound's action. nih.govresearchgate.netresearchgate.net This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. nih.gov As mentioned previously, ivermectin can inhibit this pathway through the degradation of PAK1. monash.edumonash.edunih.gov Additionally, studies have shown that ivermectin can directly suppress the phosphorylation of key molecules in the Akt/mTOR pathway. nih.gov This inhibition has been linked to the induction of both apoptosis and autophagy in various cell types, including glioma and ovarian cancer cells. nih.govresearchgate.net Furthermore, the interruption of Akt/mTOR signaling by ivermectin has been shown to augment the efficacy of conventional chemotherapeutic agents like cisplatin (B142131) in ovarian cancer models. nih.gov The mechanism also involves the downregulation of the PI3K/Akt/mTOR pathway, leading to the formation of autophagosomes and the activation of autophagy. nih.gov
Table 2: Impact of this compound on Intracellular Signaling Pathways
| Pathway | Key Molecular Target/Effector | Effect of this compound | Downstream Consequence |
|---|---|---|---|
| WNT/β-catenin | TELO2, β-catenin/TCF | Binds to and reduces TELO2 levels, leading to decreased cytoplasmic β-catenin nih.govresearchgate.net | Repression of WNT target gene transcription nih.govresearchgate.net |
| Hippo | YAP1, TAZ | Inhibits YAP1 activity and blocks nuclear entry of YAP/TAZ nih.govresearchgate.net | Reduced expression of genes promoting cell growth and proliferation nih.gov |
Mitochondrial Dysfunction and Oxidative Stress Induction
This compound has been demonstrated to induce mitochondrial dysfunction and oxidative stress in various cell types. nih.govbezmialemscience.orgresearchgate.net This is characterized by a decrease in the mitochondrial membrane potential (MMP) and a reduction in ATP production. bezmialemscience.orgnih.gov The loss of MMP is a key event in the intrinsic pathway of apoptosis. bezmialemscience.org Ivermectin treatment has been shown to significantly promote the production of reactive oxygen species (ROS). nih.gov The excessive accumulation of ROS leads to oxidative stress, which can cause damage to cellular components, including DNA. bezmialemscience.orgresearchgate.net In some cancer cell lines, the inhibitory effects of ivermectin can be reversed by treatment with antioxidants, supporting the role of ivermectin-induced oxidative stress in its mechanism of action. bezmialemscience.org The induction of oxidative stress and mitochondrial damage is a significant contributor to ivermectin's pro-apoptotic effects. nih.govnih.gov
Anti-Angiogenic Mechanisms
Ivermectin has been investigated for its potential to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov Research indicates that ivermectin can effectively target angiogenesis by inhibiting key processes in endothelial cells. nih.gov
In laboratory studies, ivermectin has been shown to suppress the formation of capillary networks, as well as inhibit the proliferation and survival of human brain microvascular endothelial cells (HBMEC). nih.govresearchgate.net One study demonstrated that at a concentration of 10 μM, ivermectin completely disrupted the ability of HBMECs to form tubular structures in vitro. nih.gov The proposed mechanism for this anti-angiogenic effect involves the induction of apoptosis (programmed cell death) in these endothelial cells. researchgate.netnih.gov This is linked to the compound's ability to cause mitochondrial dysfunction and oxidative stress. nih.govresearchgate.net Furthermore, ivermectin has been observed to suppress the phosphorylation of key proteins in the Akt/mTOR signaling pathway, which is crucial for cell growth and survival, in both glioblastoma and HBMEC cells. nih.govosti.gov
Table 1: Summary of Research Findings on Anti-Angiogenic Mechanisms
| Mechanism | Cell/Model System | Observed Effect | Associated Pathway | Reference |
|---|---|---|---|---|
| Inhibition of Capillary Formation | Human Brain Microvascular Endothelial Cells (HBMEC) | Completely eliminated the formation of tubular structures. | Not specified | nih.gov |
| Induction of Apoptosis | Human Brain Microvascular Endothelial Cells (HBMEC) | Induced caspase-dependent apoptosis. | Mitochondrial Dysfunction, Oxidative Stress | researchgate.netnih.gov |
| Inhibition of Proliferation & Survival | Human Brain Microvascular Endothelial Cells (HBMEC) | Significantly inhibited cell growth and survival. | Akt/mTOR Pathway Deactivation | nih.govosti.gov |
Inhibition of Cancer Stem-like Cells (CSCs)
Cancer stem-like cells (CSCs) are a subpopulation of cells within a tumor that possess characteristics of self-renewal and are thought to be a driving force behind tumor recurrence and resistance to therapy. skool.com Research has explored ivermectin's potential to specifically target this cell population.
Studies on breast cancer cell lines, such as MDA-MB-231, have shown that ivermectin preferentially inhibits the viability of CSC-enriched populations compared to the general cancer cell population. nih.govspandidos-publications.com This selective inhibition suggests ivermectin may be a potential inhibitor of CSCs. skool.com The mechanism appears to involve the downregulation of genes essential for maintaining "stemness," including pluripotency and self-renewal transcription factors. nih.govresearchgate.net Specifically, ivermectin exposure has been shown to reduce the expression of key stemness genes such as Nanog, OCT-4, and SOX-2 at both the mRNA and protein levels. nih.govspandidos-publications.comintegrative-cancer-care.org Further investigation suggests that ivermectin may inhibit CSCs by regulating the PAK1-STAT3 signaling axis. skool.com
Table 2: Research Findings on the Inhibition of Cancer Stem-like Cells (CSCs)
| Target | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| CSC-Enriched Populations | MDA-MB-231 (Breast Cancer) | Preferential inhibition of viability and colony formation. | nih.govspandidos-publications.comnih.gov |
| Stemness Gene Expression | MDA-MB-231 (Breast Cancer) | Reduced mRNA and protein levels of Nanog, OCT-4, and SOX-2. | nih.govspandidos-publications.comintegrative-cancer-care.org |
| Signaling Pathway | Not specified | Inhibition of the PAK1-STAT3 axis. | skool.com |
Anti-inflammatory Research Mechanisms
In addition to its antiparasitic properties, ivermectin has demonstrated anti-inflammatory effects in various preclinical models. nih.govdroracle.ai These effects are attributed to its ability to modulate key inflammatory pathways and the production of signaling molecules called cytokines.
Cytokine Production Modulation (e.g., TNF-alpha, IL-1, IL-6)
Ivermectin has been shown to inhibit the production of several pro-inflammatory cytokines. nih.gov In studies using mouse macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory trigger, ivermectin significantly decreased the production of Tumor Necrosis Factor-alpha (TNF-alpha), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netnih.govsemanticscholar.org This effect was observed both in cell cultures (in vitro) and in animal models (in vivo). nih.govsemanticscholar.org The ability to suppress these key cytokines suggests a potential mechanism for controlling inflammatory responses. nih.govresearchgate.net One study has also proposed that ivermectin may inhibit the binding of inflammatory cytokines like TNF to integrins, which are cell surface receptors involved in inflammation. researchgate.net
Suppression of NF-kB Translocation
A primary mechanism underlying ivermectin's anti-inflammatory activity is the inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. nih.govdroracle.ai The NF-κB pathway is a central regulator of inflammation, and its activation leads to the production of pro-inflammatory cytokines. nih.gov Research has demonstrated that ivermectin can suppress the translocation of the NF-κB p65 subunit into the nucleus, which is a critical step in the activation of this pathway. researchgate.netnih.gov By blocking NF-κB translocation, ivermectin effectively downregulates the expression of inflammatory genes, including those for TNF-alpha, IL-1β, and IL-6. researchgate.netnih.gov Molecular docking and simulation studies have shown a high binding affinity between ivermectin and NF-κB, supporting the hypothesis that this protein is a direct target for ivermectin's anti-inflammatory action. brieflands.com
Table 3: Summary of Research Findings on Anti-Inflammatory Mechanisms
| Mechanism | Model System | Key Findings | Reference |
|---|---|---|---|
| Cytokine Modulation | LPS-stimulated RAW 264.7 murine macrophages | Significantly decreased production of TNF-alpha, IL-1β, and IL-6. | nih.govsemanticscholar.org |
| NF-κB Pathway Inhibition | LPS-stimulated macrophages; in silico models | Suppressed the translocation of the NF-κB p65 subunit to the nucleus. | researchgate.netnih.govbrieflands.com |
Exploration of Other Proposed Molecular Targets
Research into the molecular actions of ivermectin has extended beyond its established targets, identifying interactions with other significant cellular regulators, such as nuclear receptors.
Farnesoid X Receptor (FXR) Ligand Activity
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism. researchgate.netnjit.edu High-throughput screening has identified ivermectin as a novel ligand for FXR. researchgate.netnih.gov Structural studies, including X-ray crystallography, have revealed that ivermectin binds to the ligand-binding domain of FXR in a unique manner, leading to an expansion of the ligand-binding pocket and destabilization of the AF-2 helix, which is critical for receptor activation. researchgate.netnjit.edu
The nature of ivermectin's interaction with FXR is complex, with studies describing it as a partial agonist or an antagonist depending on the experimental context. nih.govnih.gov It has been shown to modulate the recruitment of coregulator proteins to FXR in a distinctive way. researchgate.netnih.gov In animal models, treatment with ivermectin was found to decrease serum glucose and cholesterol levels in wild-type mice but not in mice lacking the FXR gene, indicating that its metabolic effects are mediated through this receptor. researchgate.netnih.gov This research establishes FXR as a mammalian protein target for ivermectin, providing a potential molecular basis for its observed effects on metabolism. researchgate.netsemanticscholar.org
Positive Allosteric Modulation of P2X4 Receptors
This compound is recognized as a potent positive allosteric modulator of the P2X4 receptor, an ATP-gated ion channel. frontiersin.orgnih.gov This modulation enhances the receptor's activity without directly activating it. nih.gov Research indicates that ivermectin increases the amplitude of the ATP-induced current at the P2X4 receptor and alters its desensitization kinetics. frontiersin.org The EC50 for this potentiation is approximately 0.25 µM. frontiersin.org
The proposed mechanism suggests that ivermectin partitions into the cell membrane, where its lactone ring interacts with the transmembrane domains of the P2X4 receptor at the protein-lipid interface. frontiersin.org This interaction is thought to occur from the extracellular side, as extracellular application is necessary for the modulatory effect. frontiersin.org Computational modeling and structure-activity relationship studies have identified an intersubunit transmembrane domain as the likely binding site for this compound on the P2X4 receptor. nih.govresearchgate.net Interestingly, the large disaccharide moiety of the ivermectin molecule is not essential for its activity at this receptor. nih.gov
This positive allosteric modulation of P2X4 receptors is a significant area of research due to the receptor's widespread expression and physiological roles, including in the cardiovascular and central nervous systems. frontiersin.orguea.ac.uk
Table 1: Effects of Ivermectin on P2X4 Receptor Function
| Parameter | Observation | Reference |
|---|---|---|
| Mechanism of Action | Positive Allosteric Modulator | frontiersin.orgnih.gov |
| Effect on ATP-induced Current | Increases amplitude | frontiersin.org |
| Effect on Desensitization | Alters kinetics | frontiersin.org |
| EC50 for Potentiation | ~ 0.25 µM | frontiersin.org |
| Proposed Binding Site | Intersubunit transmembrane domain | nih.govresearchgate.net |
Activity at Alpha7 Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)
This compound also acts as a positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor (α7 nAChR). researchgate.netnih.gov Pre-application of ivermectin in the micromolar range has been shown to significantly enhance the subsequent current evoked by acetylcholine (ACh) in both chick and human α7 nAChRs. researchgate.netnih.gov This potentiation is characterized by an increase in the apparent affinity and cooperativity of the dose-response curve for ACh. researchgate.netnih.gov
The potentiation of α7 nAChRs by ivermectin is concentration-dependent, with maximal effects observed at around 30 µM. researchgate.net In the presence of ivermectin, the EC50 for acetylcholine is shifted to the left, indicating an increased sensitivity of the receptor to its natural agonist. researchgate.net For instance, in one study, the EC50 for ACh at α7 nAChRs shifted from 141 ± 23 µM to 50 ± 3 µM in the presence of ivermectin. researchgate.net
The transmembrane domains of the α7 nAChR subunit are crucial for this allosteric modulation. nih.gov Mutations within these domains can significantly reduce or even convert ivermectin from a positive to a negative allosteric modulator. researchgate.netnih.gov This highlights the specificity of the interaction and suggests a novel allosteric binding site for pharmacological agents on these receptors. researchgate.net
Table 2: Ivermectin's Modulation of Alpha7 nAChR Activity
| Parameter | Observation | Reference |
|---|---|---|
| Mechanism of Action | Positive Allosteric Modulator | researchgate.netnih.gov |
| Effect on ACh-evoked Current | Strong enhancement | researchgate.netnih.gov |
| Effect on ACh Dose-Response | Increased apparent affinity and cooperativity | researchgate.netnih.gov |
| ACh EC50 Shift (Example) | From 141 ± 23 µM to 50 ± 3 µM | researchgate.net |
| Key Structural Determinant | Transmembrane domains | nih.gov |
Investigation of Non-Specific Membrane Perturbation Effects
Beyond its specific interactions with ion channels, ivermectin has been shown to cause non-specific perturbations of membrane bilayers. nih.govnih.gov As a hydrophobic molecule, ivermectin can insert into the outer leaflet of plasma membranes. nih.gov These non-specific effects on the membrane can, in turn, lead to the modulation of various membrane-based targets, including G-protein coupled receptors and other ion channels. nih.govnih.gov
Research has indicated that at concentrations where ivermectin exhibits certain in vitro activities, it also nonspecifically perturbs membrane bilayers. nih.govnih.gov These membrane perturbations have been associated with observed changes in cell viability and increases in biomarkers of cytotoxicity and apoptosis in some experimental models. nih.govnih.gov It is important to note that the extent of these effects can be influenced by experimental conditions, such as the concentration of fetal bovine serum (FBS) in the cell culture media. nih.gov
These findings suggest that some of the observed cellular effects of ivermectin may be attributable to a primary molecular mechanism of non-specific membrane perturbation, rather than solely through its interaction with specific receptor targets. nih.govnih.gov
Table 3: Summary of Ivermectin's Non-Specific Membrane Effects
| Aspect | Finding | Reference |
|---|---|---|
| Molecular Property | Hydrophobic, inserts into plasma membrane | nih.gov |
| Primary Effect | Nonspecific perturbation of membrane bilayers | nih.govnih.gov |
| Consequence | Modulation of various membrane-based targets | nih.govnih.gov |
| Associated Cellular Effects | Decreased cell viability, increased cytotoxicity markers (in vitro) | nih.govnih.gov |
Biosynthesis and Synthetic Biology of Avermectins Focusing on B1a Precursors
Microbial Fermentation and Production Systems (e.g., Streptomyces avermitilis)
Streptomyces avermitilis is the natural producer of avermectins and the cornerstone of their industrial production through submerged fermentation. nih.govbrieflands.com The fermentation process is influenced by various nutritional and physiological factors. Carbon and nitrogen sources are critical for the production of these secondary metabolites. brieflands.com While glucose is necessary for cell maintenance, other carbon sources like soluble corn starch or potato starch have been shown to support high yields of avermectin (B7782182). brieflands.comnih.gov
The conditions for fermentation are meticulously controlled to maximize yield. Optimal production of Avermectin B1a has been reported at temperatures around 28°C and a pH of approximately 7.0-7.5. brieflands.comnih.gov Higher dissolved oxygen levels are beneficial for cell growth in the form of pellets and subsequent avermectin production. nih.gov The production of avermectin is typically non-growth associated, meaning the majority of the product is synthesized during the stationary phase of microbial growth. nih.gov Industrial strains of S. avermitilis have been developed through classical mutagenesis and genetic engineering to significantly increase production titers, with some engineered strains capable of producing several grams of Avermectin B1a per liter. pnas.orgresearchgate.net
| Parameter | Optimal Condition/Value | Reference |
|---|---|---|
| Producing Microorganism | Streptomyces avermitilis | nih.gov |
| Temperature | 28°C | brieflands.com |
| pH | 7.0 - 7.5 | brieflands.comnih.gov |
| Carbon Source | Soluble corn starch, Potato starch | brieflands.comnih.gov |
| Dissolved Oxygen | >20% saturation | nih.gov |
| Production Phase | Stationary Phase | nih.gov |
Identification and Characterization of Biosynthetic Intermediates
The biosynthesis of Avermectin B1a proceeds through a series of identifiable intermediates. The core structure, a 16-membered macrocyclic lactone, is assembled by a polyketide synthase (PKS) system. nih.govnih.gov The biosynthesis of the "a" components, such as B1a, specifically requires 2-methylbutyryl-CoA as a starter unit. nih.govnih.gov The polyketide chain is then elongated through the addition of seven acetate (B1210297) units (derived from malonyl-CoA) and five propionate (B1217596) units (derived from methylmalonyl-CoA). nih.govpnas.org
Following the assembly of the polyketide chain, the resulting aglycone undergoes a series of modifications. Key intermediates in this pathway have been isolated from blocked mutants of S. avermitilis. These include furan (B31954) ring-free aglycones such as 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a. nih.gov The final steps involve glycosylation, where a disaccharide of L-oleandrose is attached to the aglycone. wikipedia.orgnih.gov The activated sugar donor for this reaction is dTDP-L-oleandrose. nih.gov
Genetic Engineering Approaches for Enhanced Avermectin B1a Production
Metabolic engineering and synthetic biology have become indispensable tools for improving Avermectin B1a production in S. avermitilis. nih.gov These strategies aim to increase the supply of precursors, optimize the expression of biosynthetic genes, and direct the metabolic flux towards the desired product.
The avermectin biosynthetic gene cluster spans approximately 82 kb and contains the genes encoding the large, multifunctional PKS enzymes (AVES 1, 2, 3, and 4). pnas.orgnih.gov These enzymes are organized into modules, each responsible for one round of polyketide chain elongation. nih.govnih.gov Engineering these PKS modules offers a powerful way to not only increase production but also to generate novel avermectin derivatives. For instance, combinatorial biosynthesis approaches have been used to create hybrid PKSs that can produce derivatives like Ivermectin directly through fermentation. researchgate.netresearchgate.net This is achieved by replacing specific domains within the avermectin PKS with domains from other PKSs, such as the rapamycin (B549165) or pikromycin (B1677795) PKS, to introduce a hydrogenation step at the C22-C23 position. nih.govresearchgate.net
A critical strategy for enhancing Avermectin B1a production is to increase the intracellular pool of its building blocks: 2-methylbutyryl-CoA, malonyl-CoA, and methylmalonyl-CoA. nih.govnih.gov This can be achieved by overexpressing genes involved in their synthesis or by downregulating competing metabolic pathways.
Several approaches have proven successful:
Enhancing Starter Unit Supply: Heterologous expression of an engineered meilingmycin PKS in S. avermitilis has been shown to increase the supply of the 2-methylbutyryl-CoA starter unit, leading to a significant increase in Avermectin B1a titer. nih.gov
Boosting Extender Unit Pools: Overexpression of genes from the β-oxidation pathway (fadD and fadAB) can increase the supply of acyl-CoA precursors. nih.gov Additionally, introducing genes from the cyanobacterial CO2-concentrating mechanism (bicA and ecaA) can enhance the carboxylation of acetyl-CoA and propionyl-CoA, thereby increasing the levels of malonyl-CoA and methylmalonyl-CoA. nih.gov
CRISPRi for Metabolic Redirection: The use of CRISPR interference (CRISPRi) to inhibit key nodes in essential pathways can redirect metabolic flux towards the synthesis of malonyl-CoA and methylmalonyl-CoA, further boosting Avermectin B1a production. nih.gov
| Strategy | Target Gene(s)/Pathway | Outcome | Reference |
|---|---|---|---|
| PKS Engineering | ave PKS module 2 | Direct production of Ivermectin | nih.govresearchgate.net |
| Starter Unit Enhancement | Heterologous meilingmycin PKS | Increased 2-methylbutyryl-CoA, increased Avermectin B1a | nih.gov |
| Extender Unit Enhancement | fadD, fadAB (β-oxidation) | Increased acyl-CoA precursors, increased Avermectin B1a | nih.gov |
| Extender Unit Enhancement | bicA, ecaA (CO2 concentration) | Increased malonyl-CoA and methylmalonyl-CoA, increased Avermectin B1a | nih.gov |
| Metabolic Redirection | CRISPRi of competing pathways | Increased malonyl-CoA and methylmalonyl-CoA, increased Avermectin B1a | nih.gov |
Enzymatic Pathways Involved in Avermectin Maturation
After the polyketide backbone of the avermectin aglycone is synthesized by the PKS, it undergoes a series of post-PKS modifications catalyzed by tailoring enzymes encoded within the avermectin gene cluster. wikipedia.orgnih.gov These modifications are crucial for the final structure and biological activity of Avermectin B1a.
The key enzymatic steps in the maturation process include:
Furan Ring Formation: The enzyme AveE, a cytochrome P450 monooxygenase, catalyzes the formation of the furan ring between C6 and C8. wikipedia.orgnih.gov
Keto Reduction: AveF, an NAD(P)H-dependent ketoreductase, reduces the keto group at the C5 position to a hydroxyl group. wikipedia.orgnih.gov
Dehydration: The AveC protein influences the dehydratase activity in PKS module 2, which affects the C22-C23 position, leading to the characteristic double bond in Avermectin B1a. wikipedia.orgnih.gov Engineering the aveC gene has been shown to increase the ratio of B1a to B2a components. nih.gov
Glycosylation: The final step is the attachment of a disaccharide of L-oleandrose to the hydroxyl group at C13 of the aglycone. This process is catalyzed by the glycosyltransferase AveBI, which uses dTDP-L-oleandrose as the sugar donor. wikipedia.orgnih.gov The genes aveBII-BVIII are responsible for the synthesis of this activated sugar. nih.gov
Chemical Synthesis and Derivatization Strategies
Semi-Synthetic Routes from Avermectin (B7782182) Precursors
Ivermectin is a semi-synthetic derivative of the avermectins, a class of compounds isolated from the fermentation products of the soil bacterium Streptomyces avermitilis. nih.govrsc.orgnih.gov The primary precursor for Ivermectin B1a is Avermectin B1a. The conversion process is a selective chemical hydrogenation of the double bond at the C22–C23 position of the Avermectin B1a molecule. nih.govrsc.org
This transformation is challenging because the avermectin molecule contains five double bonds, and only the one at the 22,23-position must be reduced to yield ivermectin. acs.org Achieving this selectivity requires specific catalytic systems. The most well-documented method employs Wilkinson's catalyst, chlorotris(triphenylphosphine)rhodium(I), to facilitate the hydrogenation. researchgate.net This process yields a mixture that is approximately 80-90% 22,23-dihydroavermectin B1a (Ivermectin B1a) and 10-20% 22,23-dihydroavermectin B1b (Ivermectin B1b). researchgate.net
Recent research and patents have explored alternative catalysts to improve efficiency and reduce costs. These include various rhodium and ruthenium-based catalysts, as detailed in the table below.
| Catalyst System | Precursor | Key Features |
| Wilkinson's Catalyst [RhCl(PPh3)3] | Avermectin B1a/B1b | Standard, well-established catalyst for selective hydrogenation. researchgate.net |
| RhCl3·H2O with Triphenylphosphine | Avermectin B1a/B1b | An alternative rhodium-based system described in patent literature. researchgate.net |
| Ruthenium Trichloride and TPPMS | Avermectin B1a/B1b | A lower-cost alternative to rhodium catalysts, operating in a two-phase water-organic solvent system. |
Beyond chemical synthesis, researchers have also engineered recombinant strains of S. avermitilis containing a modified polyketide synthase (PKS) to produce ivermectin-like compounds directly through fermentation. nih.govrsc.org This biosynthetic approach offers a potential alternative to semi-synthetic chemical hydrogenation. nih.gov
Design and Synthesis of Novel Ivermectin B1a Analogues and Derivatives
The structural complexity of Ivermectin B1a allows for targeted modifications to create novel analogues and derivatives for specialized research applications. These strategies include the attachment of photoreactive probes, structural modifications to alter molecular interactions, and isotopic labeling.
Photoaffinity labeling (PAL) is a powerful technique used to identify the specific binding sites of a ligand within its biological target. researchgate.net This involves a chemical probe that covalently binds to its target upon activation by light. For avermectins, a key photoreactive probe has been synthesized to investigate its binding sites in invertebrates.
An azido-avermectin analog, specifically 4''α-(4-azidosalicylamido-ε-caproylamido-β-alanylamido)-4''-deoxyavermectin B1a (azido-AVM), was designed and synthesized for this purpose. This probe demonstrated biological activity and acted as a competitive inhibitor of [3H]ivermectin binding, confirming that it interacts with the authentic avermectin binding site. Upon photoactivation, the azido-AVM probe covalently attached to several polypeptides in membrane preparations from Caenorhabditis elegans (labeling proteins of 53, 47, and 8 kDa) and Drosophila melanogaster (labeling a single major polypeptide of ~47 kDa). These labeled proteins are believed to be components of avermectin-sensitive chloride channels.
Even minor structural modifications to the Ivermectin B1a molecule can significantly impact its biological activity and molecular interactions. The foundational modification is the hydrogenation of Avermectin B1a at the C22-C23 position, which defines the ivermectin structure. acs.org
Other modifications have been explored to create derivatives with altered properties:
C25 Side Chain: The commercial ivermectin mixture contains both Ivermectin B1a (with a sec-butyl group at C25) and Ivermectin B1b (with an isopropyl group at C25). Computational studies have shown that this seemingly small difference leads to differential binding affinities for various host and viral protein targets.
Demethylation: Analogues such as 3-O-Demethyl Ivermectin B1a have been synthesized. pharmaffiliates.com The removal of a methyl group can alter the compound's polarity and its ability to form hydrogen bonds, thereby influencing its interaction with target proteins.
Hydrophilic Conjugates: To improve water solubility for biochemical studies, derivatives have been created by conjugating dipeptide and carbohydrate moieties to the ivermectin scaffold using click chemistry techniques like 1,3-dipolar cycloaddition. researchgate.net
Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a crucial chemical modification in pharmaceutical research. It is primarily used to create isotopically labeled internal standards for quantitative analysis by mass spectrometry (MS) and can also be used to investigate drug metabolism. caymanchem.com
Ivermectin B1a-d2 is the deuterium-labeled analogue of Ivermectin B1a, designed for use as an internal standard in the quantification of ivermectin by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). caymanchem.com The presence of deuterium atoms increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the unlabeled compound in a mass spectrometer.
The synthesis of this compound is not explicitly detailed in readily available literature but is logically achieved by adapting the standard semi-synthetic route. The selective hydrogenation of the Avermectin B1a precursor is performed using deuterium gas (D₂) instead of hydrogen gas (H₂) in the presence of a suitable catalyst, such as Wilkinson's catalyst. This process would install two deuterium atoms across the former C22-C23 double bond.
Table of Properties: this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 22,23-Dihydroavermectin B1a-d2 | |
| Molecular Formula | C₄₈H₇₂D₂O₁₄ | caymanchem.comclearsynth.com |
| Molecular Weight | ~877.1 g/mol | caymanchem.comclearsynth.com |
| Purity | ≥98% |
| Primary Use | Internal standard for GC-MS or LC-MS quantification of ivermectin. | caymanchem.com |
Pharmacological Research in Pre Clinical Models
Pharmacodynamic Studies in In Vitro Systems
Ivermectin's primary mechanism of action is the potentiation and/or direct activation of glutamate-gated chloride ion channels (GluCls), which are specific to invertebrates. buyivermectin12mgonline.com This binding leads to an increased influx of chloride ions into nerve and muscle cells, causing hyperpolarization and subsequent paralytic death of the parasite. buyivermectin12mgonline.comresearchgate.net
Beyond its primary target, Ivermectin has been shown to interact with several other ligand-gated ion channels in various in vitro systems. nih.gov It can modulate γ-aminobutyric acid (GABA) receptors, α7-nicotinic acetylcholine (B1216132) receptors (nAChR), glycine (B1666218) receptors, and the purinergic P2X4 receptor. nih.govashpublications.org In leukemia cells, for instance, Ivermectin was found to increase intracellular chloride ion concentrations, leading to plasma membrane hyperpolarization and an increase in reactive oxygen species, which contributed to cell death. ashpublications.org In the context of antiviral research, a proposed mechanism involves the inhibition of nuclear transport by binding to the importin (IMP) α/β1 heterodimer, which prevents viral proteins from entering the nucleus, a necessary step for the replication of many viruses. biosynth.commdpi.com Furthermore, in cancer cell lines, Ivermectin has been observed to interact with and inhibit the P-21-activated kinase 1 (PAK1), a key regulator of numerous signaling pathways involved in cell proliferation and metastasis. nih.gov
Antiparasitic Efficacy Studies in In Vitro and Animal Models
Ivermectin exhibits a broad spectrum of activity against numerous nematodes and arthropods. nih.govnih.gov Its efficacy has been extensively documented in both laboratory settings and animal models. In animal studies, Ivermectin has demonstrated high efficacy against various nematode species in livestock. For example, in calves experimentally infected with Bunostomum phlebotomum, a single dose proved to be 100% and 99.8% effective when administered 18 and 60 days after infection, respectively. uea.ac.uk It also showed 100% efficacy against a resistant variant of Cooperia oncophora in calves. uea.ac.uk
The larvicidal activity of Ivermectin against Dirofilaria immitis, the canine heartworm, is particularly potent, with full efficacy achieved at very low doses in dog models. uea.ac.uk The compound is also effective against ectoparasites. buyivermectin12mgonline.com The table below summarizes representative findings from preclinical antiparasitic studies.
| Parasite | Model System | Key Findings | Reference |
|---|---|---|---|
| Haemonchus contortus | In Vitro Larval Assay | Used to determine resistance and susceptibility profiles by observing larval motility inhibition. | mdpi.com |
| Onchocerca volvulus | Animal Models | Demonstrated significant microfilaricidal efficacy, with a 92-99% reduction in microfilariae. | uea.ac.uk |
| Bunostomum phlebotomum | Calf Model | Achieved 100% efficacy in experimentally infected calves. | uea.ac.uk |
| Dirofilaria immitis | Dog Model | Showed complete larvicidal activity at a dose of 3.0 μg/kg. | uea.ac.uk |
| Various Nematodes | Cattle Model | Demonstrated 100% efficacy against multiple species including B. phlebotomum and Cooperia spp. | uea.ac.uk |
Antiviral Efficacy Studies in Cell Culture and Animal Models
Since 2012, a growing body of preclinical evidence has suggested that Ivermectin possesses antiviral properties against a range of RNA and DNA viruses. nih.gov In vitro studies using cell cultures have shown that Ivermectin can inhibit the replication of viruses such as SARS-CoV-2, Dengue, Zika, HIV, and Pseudorabies virus. mdpi.comnih.govpulmonarychronicles.com A frequently cited in vitro study on SARS-CoV-2 reported that Ivermectin led to a nearly 5000-fold reduction in viral RNA in Vero-hSLAM cells within 48 hours. archbronconeumol.orgresearchgate.net The primary proposed mechanism for this broad-spectrum activity is the inhibition of importin α/β1-mediated nuclear transport of viral proteins. biosynth.commdpi.com
Animal models have also been used to evaluate this potential. In a mouse model infected with a coronavirus similar to SARS-CoV-2, Ivermectin treatment was associated with reduced viral load. nih.gov Similarly, studies in golden hamsters infected with SARS-CoV-2 showed a reduction in certain clinical signs, like anosmia. nih.gov However, results can be model-dependent; one study in mice found a lack of efficacy for Ivermectin in preventing a lethal Zika virus infection. pulmonarychronicles.com
| Virus | Model System | Key Findings | Reference |
|---|---|---|---|
| SARS-CoV-2 | Vero-hSLAM Cells | ~5000-fold reduction in viral RNA at 48 hours with a single treatment. | archbronconeumol.org |
| Porcine Circovirus 2 (PCV2) | Piglet Model | Significantly reduced viral titers in sera and tissues. | pulmonarychronicles.com |
| Infectious Bovine Rhinotracheitis Virus (IBRV) | MDBK Cells & Rabbit Model | Inhibited viral replication in a dose-dependent manner in cell culture and reduced viral shedding in rabbits. | mdpi.com |
| Dengue Virus (DENV) | Vero & HeLa Cells | Concentration-dependent inhibition of DENV production, with 100% inhibition at 50 µM. | nih.gov |
| Zika Virus (ZIKV) | Mouse Model | Did not prevent infection or mortality despite in vitro activity. | pulmonarychronicles.com |
| Suid Herpesvirus | Mouse Model | Inhibited viral replication in the brain and kidneys. | nih.gov |
Anticancer Efficacy Studies in Cell Culture and Animal Models
Ivermectin has demonstrated antitumor effects in numerous preclinical studies across a wide variety of cancer types. nih.govrovedar.com Its anticancer mechanisms are multifaceted, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest. nih.govrovedar.com Ivermectin has been shown to target multiple signaling pathways crucial for cancer cell proliferation and survival, such as the Wnt/β-catenin, PI3K/Akt/mTOR, and STAT3 pathways. rovedar.com
In vitro studies have established its efficacy against breast, ovarian, colon, lung, and leukemia cancer cell lines. rovedar.comsci-hub.se For example, in sensitive breast cancer cell lines like MDA-MB-231 and MCF-7, Ivermectin induced cell cycle arrest at the G0/G1 phase. sci-hub.se It has also shown a preferential effect against cancer stem-like cells, reducing their viability and colony formation capacity. sci-hub.se In animal models, Ivermectin has been shown to reduce tumor growth. In a murine breast cancer model, treatment resulted in over a 60% reduction in tumor size. sci-hub.se Furthermore, it can act synergistically with existing chemotherapy drugs like docetaxel (B913) and cyclophosphamide, enhancing their antitumor effects. nih.govsci-hub.se
| Cancer Type | Model System | Key Findings | Reference |
|---|---|---|---|
| Breast Cancer (e.g., MDA-MB-231, MCF-7) | Cell Culture & Murine Model | Induced G0/G1 cell cycle arrest; reduced tumor size by >60% in vivo. | sci-hub.se |
| Ovarian Cancer | Cell Culture & In Vivo Model | Blocked cell cycle and induced apoptosis; synergistic effect with paclitaxel (B517696) almost completely inhibited tumor growth. | nih.gov |
| Leukemia (e.g., K562, OCI-AML2) | Cell Culture & Xenograft Model | Induced apoptosis selectively in leukemia cells over normal cells; EC50 of ~5µM; delayed tumor growth in vivo. | ashpublications.orgrovedar.com |
| Glioblastoma | Human Xenograft in Mice | Demonstrated a strong antitumor effect in preclinical models. | sci-hub.se |
| Melanoma | Cell Culture & Animal Model | Inhibited melanoma cell activity and significantly reduced lung metastasis in animal experiments. | nih.gov |
| Pancreatic Cancer (MiaPaCa-2) | Cell Culture | Reduced cell viability by ~54% when used alone. | iiarjournals.org |
Investigations into Drug Resistance Development
The development of resistance to Ivermectin, particularly in parasites, is a significant concern and an active area of research. buyivermectin12mgonline.com The mechanisms are complex and can involve both changes at the drug's target site and alterations in drug metabolism and transport. buyivermectin12mgonline.commdpi.com
The primary mechanism of Ivermectin action in invertebrates is through GluCls. buyivermectin12mgonline.comresearchgate.net Consequently, target-site resistance often involves genetic mutations in the genes that code for the subunits of these channels. mdpi.comnih.gov Alterations in genes such as avr-14, avr-15, and glc-1 have been linked to Ivermectin resistance in the nematode Haemonchus contortus. mdpi.com These mutations can reduce the binding affinity of Ivermectin to the channel, thereby diminishing its efficacy. nih.gov While this is a well-recognized mechanism in parasites, the concept of target-site resistance in viruses is less defined, as Ivermectin's antiviral action is thought to target a host protein (importin) rather than a viral protein directly. nih.govnih.gov
Metabolic resistance involves processes that prevent the drug from reaching its target in sufficient concentrations. A key mechanism is the increased expression and activity of drug efflux pumps, particularly ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). buyivermectin12mgonline.comnih.gov Ivermectin is a known substrate for P-gp, which actively transports the drug out of cells. researchgate.netnih.gov Overexpression of P-gp and other multidrug resistance proteins (MRPs), such as MRP1, MRP2, and MRP3, has been implicated in Ivermectin resistance in various organisms. buyivermectin12mgonline.comnih.govresearchgate.net
In addition to efflux pumps, detoxification enzymes can contribute to resistance. nih.gov Increased activity of enzymes like Cytochrome P450 (CYP) can lead to more rapid metabolism of Ivermectin into less active forms, reducing its effective concentration at the target site. nih.govresearchgate.net Studies have shown that Ivermectin itself can induce the expression of P-gp, potentially contributing to the development of reduced therapeutic efficacy over time. nih.gov
Genetic Basis of Resistance in Model Organisms
The emergence of resistance to Ivermectin B1a-d2 poses a significant challenge in its application. Pre-clinical research using model organisms, particularly the free-living nematode Caenorhabditis elegans and parasitic nematodes like Cooperia oncophora and Haemonchus contortus, has been instrumental in elucidating the genetic underpinnings of this resistance. Two primary mechanisms have been extensively studied: alterations in the drug's molecular targets and increased activity of drug efflux pumps.
Target Site Mutations: Glutamate-Gated Chloride Channels (GluCls)
This compound's primary mode of action involves binding to and activating glutamate-gated chloride channels (GluCls) in the nerve and muscle cells of invertebrates. pnas.orgnih.gov This leads to an influx of chloride ions, causing hyperpolarization and subsequent paralysis of the organism. cambridge.org Mutations in the genes encoding the subunits of these channels can reduce the binding affinity of ivermectin, thereby conferring resistance.
In the model organism C. elegans, a high level of resistance is not achieved through a single mutation but requires simultaneous mutations in multiple genes that encode GluCl α-type subunits. pnas.orgcncb.ac.cnnih.govnih.gov Studies have shown that concurrent loss-of-function mutations in three specific GluCl genes—avr-14, avr-15, and glc-1—are necessary to confer significant resistance. pnas.orgnih.govnih.govresearchgate.net Mutating only one or two of these genes results in little to no resistance, suggesting that ivermectin can act on several members of this multi-gene family and that resistance evolution can be slowed if multiple targets exist. pnas.orgnih.govresearchgate.net
Research in parasitic nematodes has identified specific point mutations associated with reduced ivermectin sensitivity. In Cooperia oncophora, a nematode parasite of cattle, amino acid substitutions in the GluClα3 and GluClβ subunits have been linked to resistance. nih.govmcgill.ca One specific mutation, L256F (a change from Leucine to Phenylalanine at position 256) in the extracellular domain of the AVR-14/GluClα3 subunit, was found to be solely responsible for a significant decrease in sensitivity to both glutamate (B1630785) and ivermectin. mcgill.canih.govbiorxiv.org This mutation modestly reduces the channel's sensitivity to its natural ligand, glutamate, but significantly impairs ivermectin's ability to activate the channel. nih.govmcgill.ca
The following table summarizes key findings related to GluCl mutations in conferring ivermectin resistance in model organisms.
| Gene(s) | Model Organism | Type of Mutation | Observed Effect on Ivermectin Sensitivity |
| avr-14, avr-15, glc-1 | Caenorhabditis elegans | Simultaneous loss-of-function mutations | High-level resistance pnas.orgcncb.ac.cnnih.gov |
| avr-14 (GluClα3) | Cooperia oncophora | L256F point mutation | Significant decrease in sensitivity nih.govmcgill.canih.gov |
| glc-2 (GluClβ) | Caenorhabditis elegans | Gene mutation/knockout | Potential to confer resistance when associated with certain α subunits researchgate.netmcgill.ca |
| GluClα3 and GluClβ | Cooperia oncophora | Multiple amino acid substitutions | Reduced sensitivity to ivermectin nih.govmcgill.ca |
Drug Efflux Mechanisms: Overexpression of ABC Transporters
A second major genetic basis for ivermectin resistance involves the upregulation of ATP-binding cassette (ABC) transporters, particularly P-glycoproteins (Pgps). nih.govbiorxiv.org These membrane proteins function as efflux pumps, actively transporting a wide range of xenobiotics, including this compound, out of cells. nih.govnih.govresearchgate.net This action reduces the intracellular concentration of the drug at its target GluCls, thereby diminishing its efficacy. biorxiv.orgbiorxiv.org
Studies in ivermectin-resistant strains of C. elegans have demonstrated a significant upregulation in the expression of several pgp genes. biorxiv.orgnih.gov For example, in one resistant strain, pgp-12 and pgp-13 were found to be upregulated. nih.gov The crucial role of these transporters is highlighted by experiments where the silencing of specific pgp genes via RNA interference (RNAi) led to a reversal of the resistance phenotype. nih.gov Silencing pgp-12, for instance, restored ivermectin sensitivity in a resistant C. elegans strain. nih.gov Conversely, inactivation of other Pgp genes, such as pgp-2, pgp-5, pgp-6, pgp-7, pgp-12, and pgp-13, resulted in increased sensitivity to ivermectin compared to wild-type worms. nih.gov
More recent research has pinpointed a central role for pgp-9. Deletion of pgp-9 in an ivermectin-resistant C. elegans strain significantly increased its susceptibility to the drug. biorxiv.orgbiorxiv.org Furthermore, the expression of the Haemonchus contortus version of pgp-9.1 in this modified C. elegans strain rescued the resistant phenotype, demonstrating a conserved function of this specific P-glycoprotein across different nematode species. biorxiv.org This was further supported by findings that showed reduced accumulation of a fluorescent ivermectin analog in the resistant strain, a phenotype that was reversed when pgp-9 was deleted. biorxiv.orgbiorxiv.org
The table below details the involvement of specific P-glycoproteins in ivermectin resistance based on studies in model organisms.
| Gene | Model Organism | Change in Expression/Function | Observed Effect on Ivermectin Sensitivity |
| pgp-12, pgp-13 | Caenorhabditis elegans | Upregulation in resistant strain | Associated with resistance; silencing pgp-12 reverts resistance nih.gov |
| pgp-9 | Caenorhabditis elegans | Deletion in resistant strain | Significantly increased susceptibility biorxiv.orgbiorxiv.org |
| pgp-9.1 | Haemonchus contortus | Transgenic expression in C. elegans | Rescued resistant phenotype, demonstrating conserved function biorxiv.org |
| Various (pgp-2, pgp-5, pgp-6, pgp-7, pgp-12, pgp-13) | Caenorhabditis elegans | Gene inactivation/deletion | Increased sensitivity compared to wild-type nih.gov |
| ABCA, ABCF, ABCG | Strongyloides ratti | Upregulation in resistant line | Associated with induced resistance nih.gov |
Advanced Analytical and Methodological Approaches in Ivermectin B1a D2 Research
Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the detailed metabolite profiling and precise quantification of ivermectin and its derivatives. researchgate.netrsc.orgnih.gov This technique offers high sensitivity and selectivity, allowing for the detection and measurement of compounds in complex biological matrices such as plasma, whole blood, and tissues. nih.govwellcomeopenresearch.orgox.ac.uk
In a typical LC-MS/MS workflow for ivermectin analysis, the sample undergoes an extraction process, often solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate the analyte of interest. nih.govscioninstruments.com The extract is then injected into a liquid chromatography system, where the compounds are separated based on their physicochemical properties. Following separation, the analyte is introduced into the mass spectrometer.
The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). For ivermectin, positive ion mode electrospray ionization (ESI) is commonly used, often forming an ammonium (B1175870) adduct. wellcomeopenresearch.org Quantification is typically performed using selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard (like Ivermectin B1a-d2) are monitored. nih.gov For instance, a common transition for ivermectin is m/z 892.5 → 307.1, while for Ivermectin-d2, it is m/z 894.5 → 309.1. nih.gov
A study on the metabolism of ivermectin in humans identified thirteen different metabolites (M1-M13) using ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry. nih.gov The three major metabolites found in microsomes, hepatocytes, and blood were 3″-O-demethyl ivermectin (M1), 4-hydroxymethyl ivermectin (M3), and 3″-O-demethyl, 4-hydroxymethyl ivermectin (M6). nih.gov The metabolic pathways were primarily mediated by the cytochrome P450 enzyme CYP3A4. nih.gov
Table 1: Example LC-MS/MS Parameters for Ivermectin Analysis
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Monitored Transition (Ivermectin) | m/z 892.5 → 307.1 |
| Monitored Transition (Ivermectin-d2) | m/z 894.5 → 309.1 |
| Collision Energy | 35 V |
Application of Deuterated Standards (this compound) in Quantitative Assays
Deuterated internal standards, such as this compound, are the gold standard in quantitative bioanalysis using mass spectrometry. texilajournal.comclearsynth.com The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for correcting for variability during sample preparation, injection, and ionization. scispace.com Since a SIL-IS has nearly identical chemical and physical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects and ionization suppression or enhancement. scioninstruments.comtexilajournal.com This leads to highly accurate and precise quantification.
The key advantage of using a deuterated standard like this compound is that it can be distinguished from the unlabeled analyte by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. clearsynth.com This allows for the calculation of an accurate ratio of the analyte to the internal standard, which is then used to determine the concentration of the analyte in the sample. clearsynth.com
The use of deuterated standards has been shown to overcome challenges of accuracy and precision that can arise with other types of internal standards. texilajournal.com They are instrumental in method validation to ensure that the analytical procedure is robust and reliable. clearsynth.com
Chromatographic Techniques for Purification and Analysis
Chromatographic techniques are fundamental for both the purification of ivermectin and its analytical separation prior to detection. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most common analytical separation techniques. sielc.com Reversed-phase chromatography is frequently employed, using columns such as C18, with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer (e.g., ammonium formate). google.comnih.gov
For purification purposes, techniques like reversed-phase flash column chromatography have been successfully used to achieve high purity of ivermectin, which is essential for its use as a reference standard. google.com One purification process utilized a C18 silica (B1680970) gel flash column with a gradient elution of acetonitrile, methanol, and water, resulting in a significant improvement in purity. google.com
Table 2: Comparison of Chromatographic Techniques for Ivermectin
| Technique | Application | Key Features |
|---|---|---|
| HPLC/UHPLC | Quantitative analysis of ivermectin in biological samples | High resolution, sensitivity, and reproducibility. sielc.com |
| Flash Column Chromatography | Purification of bulk ivermectin | Scalable for larger quantities, effective for removing impurities. google.com |
| Sephadex LH-20 Column Chromatography | Separation of Ivermectin B1a and B1b components | Utilizes size exclusion and partition chromatography principles. google.com |
Cellular and Molecular Biology Techniques
Cellular and molecular biology techniques are vital for elucidating the mechanisms of action of ivermectin and the cellular responses it elicits. nih.govconsensus.appnih.gov These methods provide insights into how ivermectin affects gene and protein expression and various cellular processes.
Gene Expression Analysis (e.g., qPCR, Transcriptomics)
Gene expression analysis helps to identify genes that are up- or downregulated in response to ivermectin treatment. Quantitative real-time PCR (qPCR) is used to measure the expression of specific target genes, while transcriptomics, often performed using RNA sequencing (RNA-seq), provides a global view of all gene expression changes. nih.govconsensus.app
In a study on the parasitic nematode Parascaris univalens, RNA-seq analysis identified 1,085 differentially expressed genes (DEGs) after in vitro exposure to ivermectin. nih.govslu.se Another study on Haemonchus contortus used RNA-seq to identify genes associated with ivermectin resistance, revealing constitutive upregulation of a putative pharyngeal-expressed transcription factor in resistant populations. nih.gov Gene co-expression network analysis in P. univalens has also been used to identify core responsive genes in different tissues following ivermectin exposure. consensus.app
Protein Analysis (e.g., Western Blot, Proteomics)
Protein analysis techniques investigate the effects of ivermectin on the proteome. Western blotting can be used to detect and quantify specific proteins of interest. Proteomics, on the other hand, allows for the large-scale analysis of protein expression and modifications. nih.gov
A study using stable isotope labeling by amino acids in cell culture (SILAC)-based quantitative proteomics identified 4,447 ivermectin-related proteins in ovarian cancer cells. nih.govdntb.gov.ua This study revealed that ivermectin treatment altered proteins involved in several antiviral pathways. nih.gov Another proteomics study on ovarian cancer in a mouse model showed that ivermectin significantly interfered with energy metabolism pathways, including glycolysis and the TCA cycle. nih.gov
High-Throughput Screening Assays (e.g., Cell Viability, Migration Assays)
High-throughput screening (HTS) assays are used to rapidly test a large number of compounds for their biological activity. acs.orgacs.org In the context of ivermectin research, HTS can be used to identify new potential applications or to screen for compounds that enhance its activity.
For example, HTS has been employed to screen compound libraries for anthelmintic activity against gastrointestinal nematode parasites, with ivermectin often used as a positive control. acs.orgmdpi.com HTS was also used to identify ivermectin as having significant trematocidal activity against Clonorchis sinensis in both in vitro and in vivo models. mdpi.comnih.gov These assays often measure parameters like larval development, cell viability, or cell migration. acs.orgmdpi.com
Table 3: Summary of Cellular and Molecular Biology Techniques in Ivermectin Research
| Technique | Purpose | Example Finding |
|---|---|---|
| qPCR/Transcriptomics | Analyze changes in gene expression. | Identification of 1,085 differentially expressed genes in P. univalens after ivermectin exposure. nih.gov |
| Western Blot/Proteomics | Analyze changes in protein expression and pathways. | Ivermectin alters proteins in energy metabolism pathways in ovarian cancer cells. nih.gov |
| High-Throughput Screening | Rapidly screen for biological activity. | Identification of ivermectin's activity against Clonorchis sinensis. mdpi.com |
Advanced Microscopy for Subcellular Localization and Interaction Studies
Determining the precise location of a drug within a cell is fundamental to understanding its mechanism of action. Advanced fluorescence microscopy techniques offer the ability to visualize and track molecules like this compound in living cells with high resolution, providing insights into its distribution and potential sites of interaction.
Confocal microscopy, a cornerstone of cellular imaging, is utilized to obtain high-resolution, optically sectioned images of fluorescently labeled molecules within thick specimens, effectively reducing out-of-focus blur. nih.govresearchgate.net For a molecule like Ivermectin B1a, which is not naturally fluorescent, researchers can employ fluorescently-tagged derivatives to track its journey into and within the cell. This approach allows for the co-localization of the drug with specific organelles, such as mitochondria or the endoplasmic reticulum, which can be simultaneously labeled with organelle-specific fluorescent dyes. nih.govthermofisher.com Studies have used reflectance confocal microscopy (RCM) to monitor the effects of topical ivermectin, demonstrating the technique's utility in observing the drug's impact in a biological context. nih.gov
Surpassing the diffraction limit of conventional light microscopy, super-resolution microscopy techniques like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) provide an even more detailed view of subcellular structures. nih.govmicroscopyu.com These methods can achieve resolutions down to tens of nanometers, enabling the visualization of molecular interactions at the nanoscale. microscopyu.com Applying these techniques to fluorescently-labeled Ivermectin B1a could reveal its association with specific protein clusters or its localization within intricate membrane domains, offering unprecedented detail on its cellular targets and interactions. nih.gov Live-cell imaging, which combines these advanced microscopy techniques with controlled environmental conditions, allows for the dynamic tracking of the drug over time, revealing kinetic information about its uptake, transport, and residence time in different cellular compartments. nih.gov
Computational and Biophysical Modeling
Complementing experimental visualization, computational and biophysical models provide a predictive and mechanistic understanding of how this compound interacts with its biological environment at the molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. longdom.org In the study of Ivermectin B1a, docking simulations are extensively used to predict its binding affinity and mode of interaction with various protein targets. longdom.orgnih.govnih.gov These in silico studies calculate binding energies, which indicate the strength of the interaction, and identify key amino acid residues involved in the binding. longdom.orgresearchgate.net For instance, docking studies have investigated the interaction of Ivermectin B1a with targets such as viral proteins and host importin proteins, providing hypotheses about its mechanism of action. nih.govresearchgate.net
Following docking, molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules in the complex over time. researchgate.netresearchgate.netnih.gov MD simulations provide a dynamic view of the Ivermectin B1a-protein complex, assessing its stability and conformational changes. researchgate.netnih.govresearchgate.net Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from the simulation trajectory to evaluate the stability of the complex and the flexibility of individual residues, respectively. nih.govresearchgate.net These simulations have been crucial in refining the understanding of how Ivermectin B1a engages with its targets, suggesting that the compound can induce significant structural changes in proteins upon binding. researchgate.net
| Target Protein | Ivermectin Homolog | Binding Energy (kcal/mol) | Docking Software/Algorithm |
|---|---|---|---|
| SARS-CoV-2 Mpro | Ivermectin B1a | -9.6 | Genetic Algorithm |
| SARS-CoV-2 Helicase | Ivermectin B1a | -9.1 | Genetic Algorithm |
| β-tubulin | Ivermectin B1a | -18.0 | CB-Dock2 |
| Importin α/β1 (dimer) | Ivermectin B1a/B1b | -12.2 | AutoDock Vina |
| VEGF | Ivermectin | -9.2 | Not Specified |
| GST | Ivermectin | -9.0 | Not Specified |
Given its hydrophobic nature, the interaction of Ivermectin B1a with cellular membranes is a critical aspect of its biological activity. nih.gov Biophysical studies have revealed that ivermectin can nonspecifically perturb membrane bilayers at micromolar concentrations. nih.govnih.govscienceopen.com This perturbation can affect the function of embedded membrane proteins, such as ion channels and G-protein coupled receptors, through a mechanism known as bilayer-mediated regulation. nih.gov Techniques like fluorescence-based assays are used to measure changes in membrane properties, such as fluidity and permeability, upon the introduction of the drug. nih.gov
The study of ivermectin's interaction with liposomes—synthetic vesicles composed of a lipid bilayer—provides a simplified and controlled model system to investigate these membrane effects. researcher.lifenih.gov Encapsulating Ivermectin B1a within liposomes has been explored as a drug delivery strategy to improve its poor aqueous solubility and enhance its cellular uptake. researcher.lifenih.gov Research has shown that liposomal formulations can significantly increase the intracellular concentration of ivermectin compared to the free drug. nih.gov The physicochemical properties of these liposomes, including particle size, zeta potential, and encapsulation efficiency, are thoroughly characterized to optimize their performance as drug carriers. nih.gov These studies demonstrate that liposomal encapsulation not only improves the delivery of ivermectin but can also modulate its biological activity. nih.gov
| Lipid Composition | Method | Average Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding |
|---|---|---|---|---|
| SPC, DOPC, Cholesterol, DCP | Ethanol Injection | ~196 | >80% | Enhanced cellular uptake (13-60% for liposomes vs. 2% for free IVM). nih.gov |
| DOPC, SPC, or DSPC | Lipid Film Hydration / Ethanol Injection | 196.40 ± 44.60 | >80% | Liposomal formulations showed superior antiviral activity compared to free ivermectin. nih.gov |
| Not Specified | Microfluidics | Marginally larger than empty liposomes | >95% | Microfluidic production allows for high encapsulation efficiency. researchgate.net |
Future Research Directions and Emerging Areas
Exploration of Undiscovered Molecular Targets and Cellular Pathways
While the primary molecular target of Ivermectin B1a is widely recognized as the glutamate-gated chloride ion channels (GluCls) in invertebrates, leading to paralysis and death of parasites, ongoing research continues to unveil a broader spectrum of molecular interactions that could be therapeutically relevant. researchgate.netnih.govnih.govopenochem.org The exploration of these less-characterized targets and pathways is a burgeoning field of study.
Recent investigations have pointed towards several other ligand-gated ion channels and receptors that are modulated by ivermectin, including Cys-loop receptors, P2X4 receptors, and the farnesoid X receptor (FXR). nih.gov Furthermore, ivermectin has been shown to activate G-protein-gated inwardly rectifying K+ (GIRK) channels. nih.gov In mammalian cells, ivermectin interacts with GABA(A) receptors, albeit with a lower affinity than for invertebrate GluCls. frontiersin.org These findings suggest that the full range of ivermectin's biological effects may not be completely understood. Future research is poised to delve deeper into these and other potential molecular targets to elucidate their roles in both the established antiparasitic actions and the emerging therapeutic applications of ivermectin and its derivatives.
Beyond direct receptor interactions, the cellular pathways affected by Ivermectin B1a-d2 are also an area of active investigation. Studies have indicated that ivermectin can modulate several signaling pathways, including the WNT-TCF, Hippo, and Akt/mTOR pathways. nih.govresearchgate.net For instance, in certain cancer cell lines, ivermectin has been observed to induce a form of programmed cell death known as pyroptosis, which is linked to the P2X4/P2X7-gated pannexin-1 channel opening. nih.gov Additionally, ivermectin has been reported to induce mitochondrial dysfunction and oxidative stress, leading to apoptosis in various cell types. nih.govresearchgate.netmdpi.com The intricate interplay between this compound and these cellular cascades presents a rich area for future research to uncover novel mechanisms of action and potential therapeutic uses.
Table 1: Known and Potential Molecular Targets of Ivermectin
| Target Class | Specific Target | Organism/System | Potential Effect |
| Ligand-Gated Ion Channels | Glutamate-gated chloride channels (GluCls) | Invertebrates | Paralysis and death |
| GABA(A) Receptors | Mammals | Allosteric modulation | |
| P2X4 Receptors | Mammals | Potentiation | |
| Nuclear Receptors | Farnesoid X Receptor (FXR) | Mammals | Modulation of metabolic regulation |
| G-protein-coupled Receptors | G-protein-gated inwardly rectifying K+ (GIRK) channels | Mammals | Activation |
Rational Design of Next-Generation this compound Analogues for Mechanistic Probes
The chemical structure of Ivermectin B1a, a 16-membered macrocyclic lactone, offers numerous possibilities for synthetic modification. nih.gov The development of deuterated Ivermectin B1a (this compound) is an example of how isotopic labeling can be used to create tools for metabolic and pharmacokinetic studies. tocris.comrndsystems.com Building on this, the rational design of next-generation analogues of this compound as mechanistic probes is a key area for advancing our understanding of its biological activity.
Furthermore, the synthesis of fluorescently tagged or photoaffinity-labeled this compound analogues could enable the direct visualization of its subcellular localization and binding partners. These powerful tools would be invaluable for mapping the distribution of ivermectin targets within cells and tissues and for identifying novel interacting proteins. Computational modeling and in silico screening can aid in the rational design of these probes by predicting the binding affinities of virtual compounds to the known crystal structures of target proteins, such as the glutamate-gated chloride channel. researchgate.net
Strategies for Mitigating and Circumventing Resistance in Research Models
The emergence of resistance to ivermectin in parasitic nematodes is a significant concern in both veterinary and agricultural settings and presents challenges in research models. buyivermectin12mgonline.com Understanding the mechanisms of resistance is crucial for developing strategies to mitigate its impact. The primary mechanisms of ivermectin resistance that have been identified include:
Mutations in the target GluCl genes : Alterations in the amino acid sequence of the glutamate-gated chloride channels can reduce the binding affinity of ivermectin, thereby diminishing its efficacy. researchgate.net
Changes in the expression of ABC transporters : Overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps, can actively remove ivermectin from the target cells, lowering its intracellular concentration. researchgate.netnih.gov
Upregulation of detoxification genes : Increased activity of enzymes such as glutathione-S-transferases and cytochrome P450s can lead to the metabolic inactivation of ivermectin. nih.gov
To address the issue of resistance in research models, several strategies are being explored. One approach is the use of combination therapies, where ivermectin is co-administered with other anthelmintic agents that have different mechanisms of action. nih.gov This can create a synergistic effect and reduce the selection pressure for resistance to any single agent. Another strategy involves the use of synergists that can inhibit the mechanisms of resistance. For example, inhibitors of ABC transporters can be used to block the efflux of ivermectin from target cells, thereby restoring its activity. nih.gov
Furthermore, the concept of "refugia," which involves maintaining a proportion of the parasite population that is not exposed to the drug, is a key strategy for delaying the development of resistance. nih.gov In a research setting, this can be achieved by carefully managing treatment protocols and maintaining untreated control populations. The development of novel in vitro and in vivo models that can accurately replicate the conditions under which resistance emerges is also essential for testing the efficacy of these mitigation strategies. researchgate.net
Integration of Systems Biology and Omics Technologies in Ivermectin Research
The advent of high-throughput omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of the biological effects of this compound. biobide.com By integrating these systems biology approaches, researchers can move beyond a single-target focus and explore the complex network of molecular changes induced by this compound. researchgate.netfrontiersin.org
Transcriptomic studies, for instance, can reveal the global changes in gene expression that occur in response to ivermectin treatment. This can help to identify novel cellular pathways that are modulated by the drug and provide insights into its mechanism of action. researchgate.net Proteomic analyses can complement these findings by identifying changes in protein expression and post-translational modifications, offering a more direct link to cellular function. nih.gov A study on ovarian cancer, for example, used proteomics to reveal that ivermectin significantly interferes with energy metabolism pathways. nih.gov
Metabolomics, the large-scale study of small molecules, can provide a snapshot of the metabolic state of a cell or organism following ivermectin exposure. This can help to identify metabolic vulnerabilities that could be exploited for therapeutic purposes. The integration of these multi-omics datasets through bioinformatics and computational modeling can lead to the identification of novel drug targets and biomarkers of ivermectin activity. researchgate.net This systems-level approach is essential for a comprehensive understanding of the multifaceted effects of this compound and for guiding the development of new therapeutic strategies. biobide.com
Table 2: Applications of Omics Technologies in Ivermectin Research
| Omics Technology | Application | Potential Insights |
| Genomics | Identification of genetic variations associated with ivermectin resistance or sensitivity. | Understanding the genetic basis of drug response. |
| Transcriptomics | Analysis of global gene expression changes following ivermectin treatment. | Discovery of novel cellular pathways affected by ivermectin. |
| Proteomics | Characterization of changes in protein expression and post-translational modifications. | Identification of direct and indirect protein targets of ivermectin. |
| Metabolomics | Profiling of metabolic changes in response to ivermectin exposure. | Elucidation of the metabolic pathways modulated by ivermectin. |
Development of Novel In Vitro and Ex Vivo Research Models for Specific Disease Mechanisms
The development of more sophisticated and disease-relevant in vitro and ex vivo research models is critical for advancing our understanding of the specific mechanisms of action of this compound. While traditional 2D cell culture systems have been instrumental in initial studies, they often fail to recapitulate the complex microenvironment of tissues and organs. monash.edumonash.edupharmacytimes.com
The use of 3D organoid and spheroid cultures is a promising approach to create more physiologically relevant in vitro models. These self-organizing structures can mimic the architecture and cellular heterogeneity of native tissues, providing a more accurate platform for studying the effects of ivermectin on cell-cell interactions, drug penetration, and disease-specific processes. For example, tumor spheroids can be used to investigate the anti-cancer properties of ivermectin in a model that more closely resembles an in vivo tumor. nih.govresearchgate.net
Ex vivo models, which utilize tissues or organs cultured outside the body, offer another valuable tool for ivermectin research. For instance, ex vivo skin diffusion studies can be used to evaluate the transdermal delivery and penetration of ivermectin formulations. nih.gov The use of patient-derived tissues in ex vivo models can also facilitate personalized medicine approaches by allowing for the testing of ivermectin's efficacy on an individual's specific disease. The development and validation of these advanced in vitro and ex vivo models will be essential for accelerating the translation of basic research findings into clinical applications.
Q & A
Q. What are the critical physicochemical properties of Ivermectin B1a-d2 that researchers must account for in experimental design?
this compound (C48H72D2O14; molecular weight 877.1) requires careful handling due to its limited solubility (<43.85 mg/mL in DMSO) and storage at -20°C to maintain stability . Researchers should validate purity (≥98%) using high-performance liquid chromatography (HPLC) with reference standards, as outlined in pharmacopeial protocols for ivermectin analogs . Documenting batch-specific solubility and storage conditions is essential to ensure reproducibility in bioactivity assays .
Q. How should researchers standardize the synthesis and characterization of this compound for reproducibility?
Synthesis protocols must include deuterium incorporation verification via mass spectrometry and nuclear magnetic resonance (NMR) to confirm isotopic labeling . Characterization should follow guidelines from the Beilstein Journal of Organic Chemistry: report spectral data (e.g., ¹H/¹³C NMR, HRMS), purity assays (HPLC), and batch-specific storage conditions . For novel derivatives, provide full synthetic pathways and purity validation in supplementary materials to enable replication .
Q. What methodological best practices are recommended for in vitro studies assessing this compound’s antiviral activity?
Use dose-response curves with at least three independent replicates to account for variability in cell-based assays. Include positive controls (e.g., remdesivir for SARS-CoV-2) and quantify cytotoxicity using MTT or LDH assays . Document solvent concentrations (e.g., DMSO ≤0.1%) to avoid confounding effects . For mechanism-of-action studies, combine primary data (e.g., viral load reduction) with secondary data (e.g., molecular docking simulations) .
Advanced Research Questions
Q. How can researchers address contradictory findings in studies evaluating this compound’s efficacy against viral infections?
Contradictions often arise from methodological heterogeneity, such as small sample sizes, variable dosing regimens, or poorly defined outcome measures . To resolve discrepancies, stratify analyses by study quality (e.g., RCTs vs. observational studies) and exclude retracted or methodologically flawed studies . For example, a 2023 re-analysis of Brazilian observational data attributed apparent efficacy to statistical artifacts, emphasizing the need for bias-adjusted meta-analyses .
Q. What computational strategies are effective for validating this compound’s dual mechanism of action (host- and virus-directed)?
Molecular dynamics simulations can model interactions between this compound and viral proteins (e.g., SARS-CoV-2 RNA-dependent RNA polymerase) or host receptors (e.g., importin-α). Use tools like AutoDock Vina for docking studies and validate predictions with in vitro binding assays (e.g., surface plasmon resonance) . Computational workflows should be transparently documented, including force field parameters and solvent models, to enable replication .
Q. How should meta-analyses mitigate the impact of retracted or low-quality studies on this compound’s clinical efficacy?
Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to exclude studies with ethical violations or unreproducible methods . For example, a 2021 meta-analysis retracted its initial findings after identifying fraudulent data in key studies, underscoring the need for sensitivity analyses that stratify by risk of bias . Pre-register meta-analytic protocols on platforms like PROSPERO to reduce selective reporting .
Q. What experimental designs are optimal for distinguishing this compound’s direct antiviral effects from immunomodulatory effects?
Use dual-arm studies: (1) viral inhibition assays in cell culture (e.g., plaque reduction neutralization tests) and (2) host immune response profiling (e.g., cytokine multiplex assays). Include deuterated vs. non-deuterated ivermectin controls to isolate isotope effects . For in vivo models, employ blinded RCTs with predefined endpoints (e.g., viral titers, histopathology) to minimize observer bias .
Data Analysis and Reporting Guidelines
Q. How should researchers address statistical artifacts in observational studies of this compound?
Monte Carlo simulations can quantify bias from unmeasured confounders (e.g., pre-existing immunity) or selection bias . For example, a 2023 re-analysis demonstrated that untreated confounding in Brazilian COVID-19 studies inflated ivermectin’s apparent efficacy by 46% . Report adjusted odds ratios (aOR) with 95% confidence intervals and sensitivity analyses using the E-value metric to assess robustness .
Q. What frameworks ensure ethical and rigorous clinical trial design for this compound?
Adhere to the PICO framework (Population, Intervention, Comparison, Outcome) and obtain ethics committee approval before recruitment . For dose-ranging studies, use adaptive designs with pre-specified stopping rules for futility or harm . Publish negative results in preprint repositories to combat publication bias .
Q. How can researchers enhance the reproducibility of pharmacokinetic studies on this compound?
Standardize LC-MS/MS protocols for quantifying deuterated vs. non-deuterated metabolites in plasma . Report extraction recovery rates, matrix effects, and lower limits of quantification (LLOQ) in supplementary materials . Share raw chromatographic data via repositories like Zenodo to enable independent validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
